molecular formula C12H16O3 B1469187 4-(3-Ethoxyphenyl)butanoic acid CAS No. 857830-04-7

4-(3-Ethoxyphenyl)butanoic acid

Cat. No.: B1469187
CAS No.: 857830-04-7
M. Wt: 208.25 g/mol
InChI Key: XIMSORUZMDMOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethoxyphenyl)butanoic acid is an organic compound with a molecular formula of C12H16O3 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Ethoxyphenyl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the Friedel-Crafts acylation of 3-ethoxybenzene with succinic anhydride, followed by hydrolysis and decarboxylation.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, has been explored to achieve high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-(3-ethoxyphenyl)-butanoic acid.

    Reduction: Formation of 4-(3-ethoxyphenyl)-butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethoxy group and the butyric acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-butyric acid
  • 4-(3-Propoxyphenyl)-butyric acid
  • 4-(3-Butoxyphenyl)-butyric acid

Comparison

Compared to its analogs, 4-(3-Ethoxyphenyl)butanoic acid exhibits unique properties due to the presence of the ethoxy group. This group influences the compound’s solubility, reactivity, and biological activity, making it distinct from its methoxy, propoxy, and butoxy counterparts.

Properties

IUPAC Name

4-(3-ethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-11-7-3-5-10(9-11)6-4-8-12(13)14/h3,5,7,9H,2,4,6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMSORUZMDMOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethoxyphenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Ethoxyphenyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Ethoxyphenyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Ethoxyphenyl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Ethoxyphenyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-Ethoxyphenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.